molecular formula C9H7NO B6279056 1-ethenyl-4-isocyanatobenzene CAS No. 2487-96-9

1-ethenyl-4-isocyanatobenzene

Cat. No.: B6279056
CAS No.: 2487-96-9
M. Wt: 145.16 g/mol
InChI Key: ZEIXNMVAJQLPMA-UHFFFAOYSA-N
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Description

1-ethenyl-4-isocyanatobenzene is an organic compound with the molecular formula C9H7NO. It is an aromatic isocyanate that contains both phenyl and isocyanate functional groups. This compound is a yellow liquid with a pungent odor and is highly reactive. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-4-isocyanatobenzene is commonly synthesized by the reaction between phenylamine and phosgene. The reaction occurs in the presence of a catalyst such as triethylamine. The resulting product is then purified using distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-isocyanatobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Polymerization: Exposure to air can cause this compound to polymerize, resulting in the formation of a solid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.

    Polymerization: This reaction can occur spontaneously upon exposure to air, light, heat, or moisture.

Major Products Formed

    Electrophilic Aromatic Substitution: The major products formed are substituted benzene derivatives, depending on the electrophile used.

    Polymerization: The major product is a polymerized solid form of this compound.

Scientific Research Applications

1-ethenyl-4-isocyanatobenzene has significant applications in various fields of scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for labeling and detecting biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive nature.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-isocyanatobenzene involves its high reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives, respectively. This reactivity is exploited in various chemical reactions and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar to 1-ethenyl-4-isocyanatobenzene but lacks the ethenyl group.

    4-ethylphenyl isocyanate: Contains an ethyl group instead of an ethenyl group.

Uniqueness

This compound is unique due to the presence of both ethenyl and isocyanate functional groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.

Properties

CAS No.

2487-96-9

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1-ethenyl-4-isocyanatobenzene

InChI

InChI=1S/C9H7NO/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2

InChI Key

ZEIXNMVAJQLPMA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N=C=O

Purity

95

Origin of Product

United States

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